
Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H6ClF2NO2 and a molecular weight of 257.62 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is 1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is a solid at room temperature . It has a predicted boiling point of approximately 345.7°C at 760 mmHg and a predicted density of approximately 1.5 g/cm3 . The refractive index is predicted to be n20D 1.59 .科学的研究の応用
Synthesis and Cytotoxicity Studies
A novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates were synthesized through a direct one-pot base-promoted process involving 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. This process yielded methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate, which, after undergoing Suzuki-Miyaura cross-coupling, produced alkyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates. These compounds exhibited cytotoxicity against the human breast cancer cell line MCF-7, showing promising results in cancer cell growth inhibition in a dose- and time-dependent manner, comparing favorably with nocodazole, a known anticancer drug (Mphahlele et al., 2014).
Mass Spectrometric Study for Prolylhydroxylase Inhibitors
In the mass spectrometric analysis of bisubstituted isoquinolines, potential prolylhydroxylase inhibitor drug candidates exhibited favored gas-phase formations of carboxylic acids after collisional activation. This study provided insights into the mass spectrometric behavior of these compounds, laying groundwork for further analysis in clinical, forensic, or doping control contexts (Thevis et al., 2008).
Antioxidant and Antimicrobial Studies
Several novel chloroquinoline derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlighted the potential of chloroquinoline compounds in reducing high glucose levels in the human body, alongside exhibiting significant antioxidant activity. Molecular docking analysis further suggested these derivatives as effective anti-diabetic agents, indicating their broad spectrum of potential therapeutic applications (Murugavel et al., 2017).
Safety and Hazards
作用機序
Environmental factors can influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other chemicals. For example, Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is recommended to be stored at room temperature , suggesting that it may be stable under these conditions.
特性
IUPAC Name |
methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNUOCUNBSFBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)

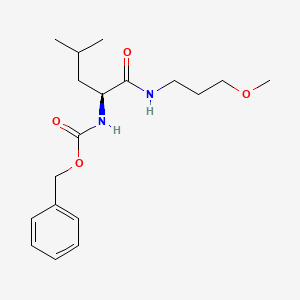
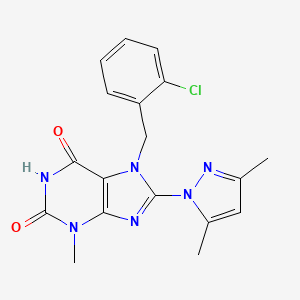
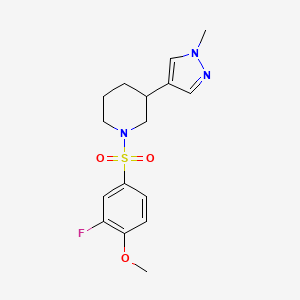
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)
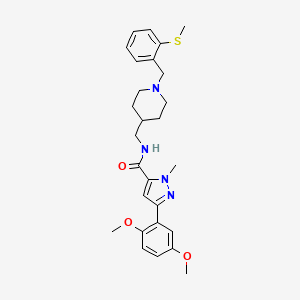
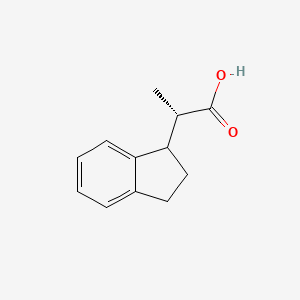
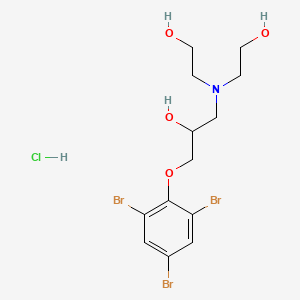
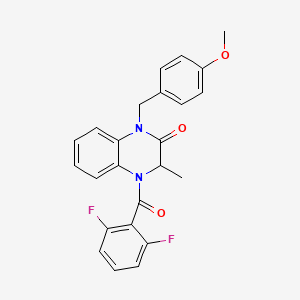
![N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2590084.png)
![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)
![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)